3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRJQGAFWOJACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylenediamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Fully hydrogenated naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent. Research indicates that it exhibits significant biological activity by inhibiting key enzymes involved in cancer cell proliferation such as topoisomerase II and DNA polymerase. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets like enzymes or receptors. The chlorine atom and nitrogen atoms play crucial roles in binding to these targets, allowing the compound to act as either an agonist or antagonist in various cellular signaling pathways.
Case Study:
A study conducted on naphthyridine derivatives highlighted their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine could serve as a lead compound for developing new anticancer drugs .
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is utilized in studies focused on enzyme inhibition. It has been employed to investigate the inhibition of various enzymes which are crucial in metabolic pathways associated with diseases like cancer and neurodegenerative disorders .
Industrial Applications
Beyond medicinal uses, this compound has applications in the production of dyes and pigments due to its unique chemical properties. Its ability to act as a building block for synthesizing more complex heterocyclic compounds makes it valuable in synthetic chemistry.
Comparative Analysis of Related Compounds
To better understand the applications of 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, a comparative analysis with related naphthyridine derivatives is presented below:
| Compound Name | Biological Activity | Industrial Use |
|---|---|---|
| 1-Naphthyridine | Antimicrobial | Dyes and pigments |
| 1,8-Naphthyridine | Anticancer, anti-inflammatory | Pharmaceutical intermediates |
| 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | Enzyme inhibition; anticancer potential | Dyes; synthetic chemistry |
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the nitrogen atoms in the naphthyridine ring play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Position and Ring Saturation
3-Chloro-1,7-naphthyridine (Aromatic vs. Tetrahydro)
- Aromatic Version (3-Chloro-1,7-naphthyridine): Synthesis: Produced via hydrazine reduction of 3,4-dichloro-1,7-naphthyridine in ethanol, yielding a hydrochloride salt (mp 200°C decomp.) . Reactivity: Resistant to hydrolysis under basic conditions, unlike 2- or 4-chloro isomers . Physical Properties: Melting point 88–89°C .
- Tetrahydro Version (3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine): Hypothetical Properties: Expected to exhibit lower melting points and higher solubility in polar solvents due to reduced aromaticity. No direct data is available, but analogous 4-chloro-tetrahydro derivatives (e.g., 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine) have a molecular weight of 168.62 g/mol and purity ≥98% .
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Synthesis: Likely involves halogenation of the tetrahydro precursor.
- Applications: Used as an intermediate in pharmaceutical synthesis (e.g., 7-Boc-4-chloro derivative, CAS 1823232-54-7, priced at $5–$93/g depending on scale) .
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine
- Structure: Methyl group at the 2-position increases steric bulk.
- Applications: Investigated in medicinal chemistry for bioactivity modulation .
Halogenated Derivatives
Biological Activity
3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₉ClN₂ and a molecular weight of 168.62 g/mol. Its structure features a chloro substituent at the third position of the naphthyridine ring, contributing to its unique reactivity and biological properties.
Enzyme Inhibition:
3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine inhibits key enzymes involved in cancer cell proliferation. Notably, it has been shown to inhibit topoisomerase II and DNA polymerase, which are crucial for DNA replication and repair in cancer cells.
Induction of Apoptosis:
The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is achieved through its interaction with various proteins and enzymes at the molecular level .
Receptor Interaction:
The compound can interact with different receptors and may act as an agonist or antagonist, modulating cellular signaling pathways that are vital for various biological processes .
Biological Activities
The biological activities of 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine include:
- Anticancer Activity: Inhibits cell proliferation and induces apoptosis in various cancer cell lines.
- Antimicrobial Properties: Exhibits activity against a range of pathogens.
- Anti-inflammatory Effects: Potentially reduces inflammation through modulation of inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits topoisomerase II and DNA polymerase | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Studies
- Anticancer Efficacy: A study demonstrated that 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine effectively reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through the intrinsic pathway .
- Inhibition of Enzymatic Activity: Another research highlighted its role as a potent inhibitor of topoisomerase II in vitro. The compound's binding affinity was assessed using molecular docking studies which indicated a strong interaction with the enzyme's active site.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Two primary methods are reported:
- Chlorination of precursor : Reacting 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with phosphorus oxychloride (POCl₃) under reflux, with catalysts like FeCl₃ or TEMPO improving selectivity .
- Catalytic hydrogenation : Palladium on charcoal (Pd/C) in ethanol reduces aromaticity in intermediates, yielding tetrahydro derivatives .
- Optimization Tips : Control reaction temperature (80–120°C for chlorination), use anhydrous conditions, and monitor reaction progress via TLC or HPLC. Catalyst loading (5–10% Pd/C) and solvent purity significantly affect yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogenation of the tetrahydro ring and chlorine substitution (δ 3.5–4.5 ppm for CH₂ groups; δ 160–170 ppm for aromatic carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (205.08 g/mol for the hydrochloride salt) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolves bicyclic conformation and confirms the spatial orientation of the chlorine substituent .
Q. How does the tetrahydro ring system influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The tetrahydro ring increases hydrophobicity compared to fully aromatic naphthyridines. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate (~10–20 mg/mL) and can be enhanced via hydrochloride salt formation .
- Stability : The saturated ring reduces π-electron delocalization, improving thermal stability (decomposition >200°C). Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chlorine substituent in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace chlorine with other halogens (Br, F) or functional groups (e.g., methyl, nitro) via nucleophilic substitution or cross-coupling reactions .
- Biological Assays : Test analogs against target enzymes (e.g., topoisomerase II, HIV reverse transcriptase) to correlate substituent electronegativity/steric effects with inhibitory potency (IC₅₀). Molecular docking can predict binding interactions .
- Key Finding : The 3-chloro group enhances electrophilicity, critical for covalent binding to cysteine residues in enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?
- Methodological Answer :
- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7 for anticancer studies) or bacterial strains (Gram-positive vs. Gram-negative). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Mechanistic Studies : Employ transcriptomics/proteomics to identify off-target effects. For example, anti-HIV activity may stem from RNA polymerase inhibition rather than protease binding .
- Dosage Optimization : Re-evaluate dose-response curves to distinguish specific activity from cytotoxicity .
Q. How can in vitro enzyme inhibition data be translated to in vivo efficacy models for this compound?
- Methodological Answer :
- ADME Profiling : Assess pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models. The tetrahydro ring improves metabolic stability compared to aromatic analogs, but hepatic CYP450 metabolism may require co-administration of inhibitors .
- Disease Models : Use xenograft models (e.g., murine cancer) to correlate in vitro IC₅₀ with tumor regression. For antimicrobial studies, employ neutropenic mouse models .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability and reduce renal clearance .
Q. What are the critical safety considerations when handling 3-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for synthesis/purification. The compound is a respiratory irritant (H335) and causes skin/eye irritation (H315/H319). Wear nitrile gloves, safety goggles, and lab coats .
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .
- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis of the HCl salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
